molecular formula C16H22N2O4S B2607376 N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2309745-47-7

N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2607376
CAS No.: 2309745-47-7
M. Wt: 338.42
InChI Key: GCGZZQLOKDAYNM-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a tetrahydrothiophene (thiolane) ring substituted with a 2-hydroxyethoxy moiety at the N2 position.

Properties

IUPAC Name

N-benzyl-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-7-8-22-16(6-9-23-12-16)11-18-15(21)14(20)17-10-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGZZQLOKDAYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxalamide core and the introduction of the benzyl and tetrahydrothiophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxalamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide and analogous compounds:

Compound Key Structural Features Synthetic Route Physicochemical Properties
This compound - Benzyl group (N1)
- Tetrahydrothiophene ring with 2-hydroxyethoxy substituent (N2)
Likely involves coupling of benzylamine with a tetrahydrothiophene-modified acid - Moderate polarity (hydroxyethoxy enhances solubility)
- Potential for metal coordination
N1-benzyl-N2-(4-methoxyphenyl)oxalamide (Compound 14) - Benzyl group (N1)
- 4-Methoxyphenyl group (N2)
Reaction of benzylamine with 4-methoxyphenyl oxalamide intermediate - Aromatic methoxy group increases lipophilicity
- 1H NMR: δ 7.44–7.29 (benzyl), 6.97–6.87 (methoxyphenyl)
N1,N2-bis(3-chloro-2-(4-oxoazetidin-1-yl)phenyl)oxalamide (Compound 4) - Two chloro-substituted azetidinone rings (N1 and N2) Chloroacetyl chloride reacted with triethylamine and azetidinone precursors - High crystallinity (recrystallized from chloroform)
- Potential β-lactam reactivity
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3) - Triazole core with phenylacetyl and carbamate groups Nucleophilic substitution of ethyl chloroformate with triazole derivative - 1H NMR: δ 7.5–8.2 (aromatic), 13.0 (NH-triazole)
- Reactivity with hydrazine hydrate
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate - Polyether chain with hydroxyethoxy termini
- tert-Butyl ester protecting group
Stepwise etherification of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl acrylate - Hydrophilic due to polyether chain
- Stable under basic conditions

Key Comparative Insights

The 2-hydroxyethoxy side chain enhances water solubility compared to lipophilic tert-butyl esters (e.g., tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) . In contrast, N1,N2-bis(3-chloroazetidinyl)oxalamide (Compound 4) exhibits high crystallinity and β-lactam-like reactivity due to its azetidinone rings, which are absent in the target compound .

Spectroscopic Differentiation

  • The 1H NMR of the target compound’s benzyl group would resemble δ 7.44–7.29 (as in Compound 14), but the tetrahydrothiophene protons would appear as distinct multiplets (e.g., δ 3.4–4.3 for CH2 and NH2 groups, similar to Compound 2 ).
  • The absence of a methoxy signal (δ ~3.83 ppm) distinguishes it from Compound 14 .

Functional Group Compatibility

  • Unlike Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3), which undergoes hydrazine-mediated hydrolysis, the target compound’s oxalamide core is more stable under basic conditions but may undergo hydrolysis under strong acidic or enzymatic conditions .

Safety and Handling

  • While safety data for the target compound are unavailable, analogs like N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide recommend precautions against heat and ignition sources (P210), suggesting similar handling requirements .

Research Implications

The structural versatility of oxalamide derivatives enables tailored applications:

  • Drug Discovery : The target compound’s hydroxyethoxy and tetrahydrothiophene motifs may improve blood-brain barrier penetration compared to purely aromatic analogs .
  • Material Science : Polyether-like chains (as in ) or sulfur-containing rings could enhance polymer compatibility or catalytic activity.

Biological Activity

N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Compound Overview

  • Molecular Formula : C₁₂H₁₇N₃O₅S
  • Molecular Weight : 315.34 g/mol
  • CAS Number : 2319848-74-1

This compound is primarily utilized in scientific research and is not intended for human or veterinary use. Its unique structure includes a tetrahydrothiophene ring, which contributes to its biological activity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
  • Protein-Ligand Interactions : It interacts with various proteins, influencing cellular signaling pathways.
  • Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative effects on mammalian cells, potentially through mechanisms similar to those observed in other oxalamide derivatives.

Synthesis and Preparation

The synthesis of this compound involves multiple steps, including the formation of the oxalamide moiety through reactions involving oxalyl chloride and an appropriate amine. The compound can undergo various chemical reactions such as oxidation and reduction, which may further enhance its biological properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-benzyl-N2-(isoxazol-3-yl)oxalamideIsoxazole ring additionEnhanced enzyme inhibition
N1-benzyl-N2-(3-(trifluoromethyl)phenyl)oxalamideTrifluoromethyl groupImproved lipophilicity and stability

These comparisons highlight how variations in chemical structure can influence biological activity and pharmacokinetic properties.

Case Studies and Research Findings

Research has demonstrated the potential therapeutic applications of oxalamides, including:

  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting topoisomerase II enzymes .
  • Inflammatory Response Modulation : Some derivatives have been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting a role in anti-inflammatory therapies .
  • Neuroprotective Effects : Preliminary findings indicate that certain oxalamides may offer neuroprotective benefits by modulating neurotransmitter systems.

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